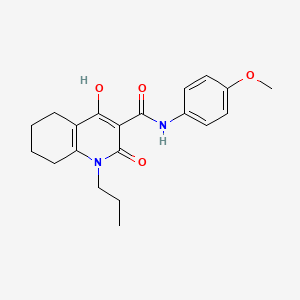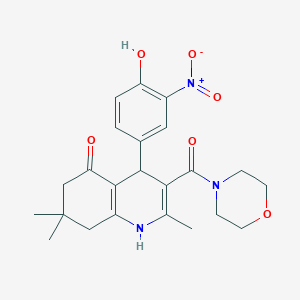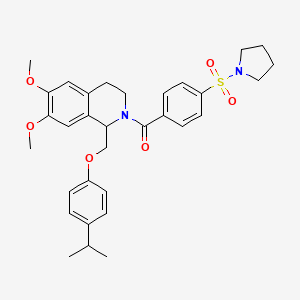
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, a methoxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUOLINECARBOXAMIDE can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with malonic acid equivalents . Another method includes the reaction of 4-hydroxy-6-methylquinolin-2(1H)-one with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and multicomponent reactions has been explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUOLINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3,5-dihydro-2-(4-methoxyphenyl)-lH-pyrazolo[3,4-c]quinoline-1,4-(2H)-dione
- 4-hydroxy-2(1H)-quinolones
- 3,4-dimethoxyphenethylamine
Uniqueness
4-HYDROXY-N-(4-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2,5,6,7,8-HEXAHYDRO-3-QUOLINECARBOXAMIDE stands out due to its unique combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C20H24N2O4/c1-3-12-22-16-7-5-4-6-15(16)18(23)17(20(22)25)19(24)21-13-8-10-14(26-2)11-9-13/h8-11,23H,3-7,12H2,1-2H3,(H,21,24) |
InChI Key |
YUIPZUPLPRWDRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(CCCC2)C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207687.png)
![1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B11207695.png)
![3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile](/img/structure/B11207698.png)

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide](/img/structure/B11207712.png)
![4-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11207726.png)
![N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207740.png)
![Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate](/img/structure/B11207745.png)
![N-(2,5-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11207747.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B11207751.png)
![[3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11207752.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B11207754.png)
